![molecular formula C23H17FN2O2 B2601568 (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327171-73-2](/img/structure/B2601568.png)
(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group and a substituted phenyl imino group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an active methylene compound under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as aniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Imino Group: The imino group can be formed by reacting the chromene carboxamide with a substituted aniline derivative, such as 3-fluoro-2-methylaniline, under acidic or basic conditions to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the chromene core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the imino group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives where the imino group is reduced to an amine.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
科学研究应用
Chemistry
In chemistry, (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be studied for its potential to inhibit specific enzymes or pathways involved in these biological processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. For example, its ability to interact with biological targets such as enzymes or receptors could make it a candidate for drug development in treating diseases like cancer or infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with enzymes or receptors, modulating their activity. For instance, the compound might inhibit an enzyme by binding to its active site, thereby blocking its function. Alternatively, it could act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(3-bromo-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(3-methyl-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Uniqueness
Compared to its analogs, (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, potentially enhancing its biological activity and making it a more potent or selective agent in various applications.
属性
IUPAC Name |
2-(3-fluoro-2-methylphenyl)imino-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-19(24)11-7-12-20(15)26-23-18(14-16-8-5-6-13-21(16)28-23)22(27)25-17-9-3-2-4-10-17/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYAMBQFSSLQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one](/img/structure/B2601485.png)
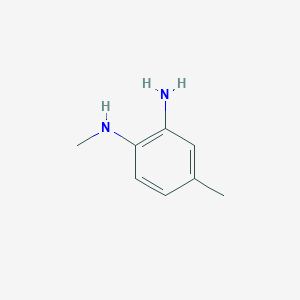
![2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2601488.png)
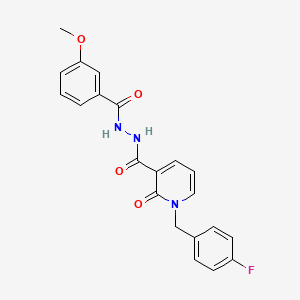
![4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2601492.png)
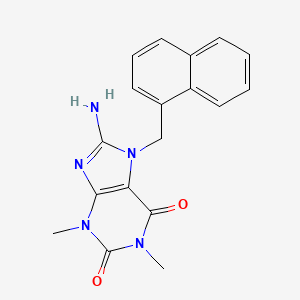

![4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2601495.png)
![4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2601497.png)
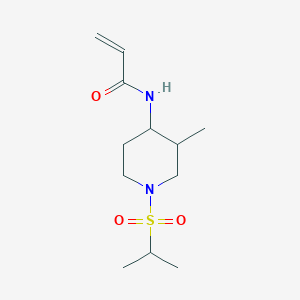
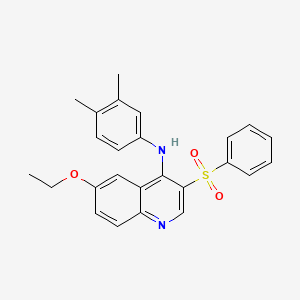
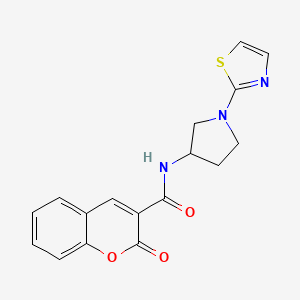
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2601502.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2601506.png)
